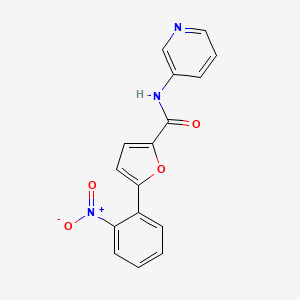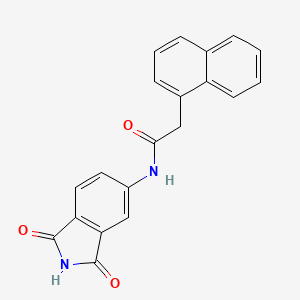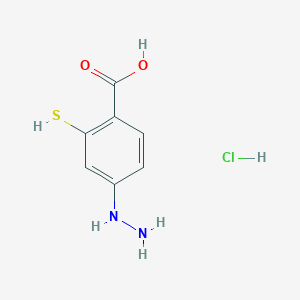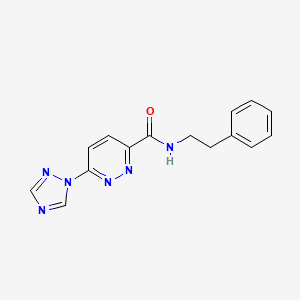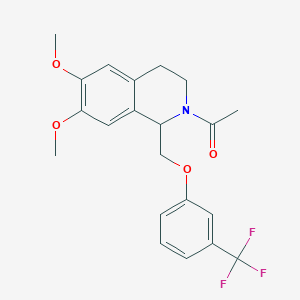
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound known for its potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which features a dihydroisoquinoline core with multiple functional groups including methoxy, trifluoromethyl, and phenoxy substituents. The unique arrangement of these groups contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through a multi-step process. The initial step often involves the formation of the dihydroisoquinoline core, which can be synthesized via a Pictet-Spengler reaction using appropriate aldehydes and amines. Subsequent steps involve the introduction of methoxy groups through O-methylation reactions and the addition of the trifluoromethylphenoxy moiety via nucleophilic substitution reactions. The final step includes the acetylation of the ethanone group under controlled conditions.
Industrial Production Methods:
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This typically involves large-scale batch reactions with precise control of temperature, pressure, and reagent concentrations. Advanced purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions:
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to produce dihydro derivatives with altered chemical properties.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions to yield modified analogs.
Common Reagents and Conditions:
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields quinone derivatives, while reduction produces dihydro compounds. Substitution reactions can generate a wide range of analogs with varying biological activities.
Applications De Recherche Scientifique
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has numerous scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It exhibits significant biological activity, making it a candidate for studying biochemical pathways and molecular targets.
Medicine: This compound shows potential as a therapeutic agent for treating various diseases due to its unique pharmacological properties.
Industry: It can be utilized in the development of advanced materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenoxy groups enhance its ability to penetrate biological membranes and bind to protein receptors. This binding can modulate enzymatic activity, alter signal transduction pathways, and influence gene expression, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(6,7-dimethoxy-1-((4-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-1(2H)-yl)ethanone
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-3(1H)-yl)ethanone
Uniqueness:
The uniqueness of 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Hope you find this breakdown useful
Propriétés
IUPAC Name |
1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c1-13(26)25-8-7-14-9-19(27-2)20(28-3)11-17(14)18(25)12-29-16-6-4-5-15(10-16)21(22,23)24/h4-6,9-11,18H,7-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBIIWZPIVQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
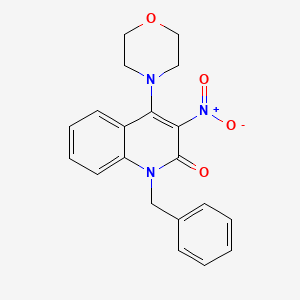
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2911428.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)
![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
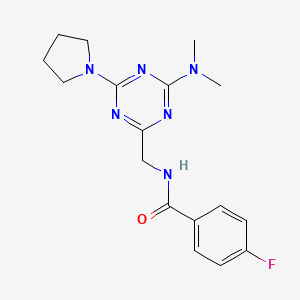
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)
![5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B2911437.png)
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2911440.png)
